molecular formula C11H10INO3 B1399490 1-[(3-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 1249876-27-4

1-[(3-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Cat. No. B1399490
CAS RN: 1249876-27-4
M. Wt: 331.11 g/mol
InChI Key: JKWJQPPAJTXDGZ-UHFFFAOYSA-N
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Description

1-[(3-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid is a compound with the molecular formula C11H10INO3 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of functionalized cyclopropanes, such as this compound, can be achieved through a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade . This reaction involves a fragment coupling-based cyclopropanation between carboxylic acids and chloroalkyl alkenes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10INO3/c12-7-1-3-8(4-2-7)13-9(14)11(5-6-11)10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) .


Chemical Reactions Analysis

The compound is involved in a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade . This reaction involves a radical–polar crossover between aliphatic carboxylic acids and electron-deficient alkenes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 331.11 .

Scientific Research Applications

Ethylene Precursor in Higher Plants

1-[(3-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), a known ethylene precursor in plants. When ACC was administered to wheat leaves, it primarily converted into a nonvolatile metabolite, 1-(malonylamino)cyclopropane-1-carboxylic acid, indicating a potential pathway for ethylene regulation in plants (Hoffman, Yang, & McKeon, 1982).

Diverse Biological Activities

Compounds containing a cyclopropane moiety, like 1-aminocyclopropane-1-carboxylic acid and its analogs, exhibit a wide range of biological activities. These include antifungal, antimicrobial, antiviral, and antitumoral properties, suggesting potential applications in various biomedical fields (Coleman & Hudson, 2016).

Antiproliferative Activity

The synthesis of compounds structurally related to this compound demonstrated significant inhibitory activity against certain cancer cell lines. This suggests its potential use in cancer research and therapy (Lu et al., 2021).

Crystal Structure Analysis

Understanding the crystal structure of similar compounds is essential for the development of new materials and pharmaceuticals. Studies have detailed the structures of various cyclopropane carboxylic acids, providing insights into their molecular geometries and potential interactions (Korp, Bernal, & Fuchs, 1983).

Enzyme Inhibition

Related cyclopropane compounds have been found to inhibit apple 1-aminocyclopropane-1-carboxylic acid oxidase, an enzyme crucial in the biosynthesis of ethylene in plants. This suggests potential applications in controlling plant growth and fruit ripening (Dourtoglou & Koussissi, 2000).

Mechanism of Action

The mechanism of action of this compound in chemical reactions involves a single-electron transfer (SET) event that leads to a carbocation (oxidative termination) or a carbanion (reductive termination), which can then react with a nucleophile or electrophile, respectively .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[(3-iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO3/c12-7-2-1-3-8(6-7)13-9(14)11(4-5-11)10(15)16/h1-3,6H,4-5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWJQPPAJTXDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=CC(=CC=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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